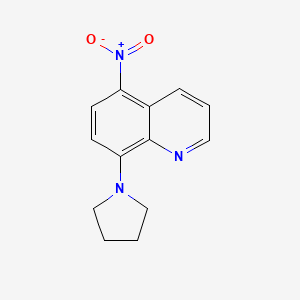
5-Nitro-8-(pyrrolidin-1-yl)quinoline
Overview
Description
5-Nitro-8-(pyrrolidin-1-yl)quinoline: is a chemical compound with the molecular formula C13H13N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the nitro group at the 5-position and the pyrrolidinyl group at the 8-position of the quinoline ring imparts unique chemical and biological properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-8-(pyrrolidin-1-yl)quinoline typically involves the nitration of 8-(pyrrolidin-1-yl)quinoline. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored and controlled to maintain product quality and consistency .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-8-(pyrrolidin-1-yl)quinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dimethylformamide).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
Reduction: 5-Amino-8-(pyrrolidin-1-yl)quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives of this compound.
Scientific Research Applications
Chemistry: 5-Nitro-8-(pyrrolidin-1-yl)quinoline is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Research has shown that certain derivatives exhibit significant pharmacological activities, making them potential candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and other industrial products .
Mechanism of Action
The mechanism of action of 5-Nitro-8-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinyl group enhances the compound’s ability to interact with biological membranes and proteins, influencing its pharmacokinetic and pharmacodynamic properties .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modulate the activity of specific enzymes involved in cellular processes.
Receptors: It can bind to and modulate the activity of certain receptors, affecting signal transduction pathways.
DNA/RNA: The compound may interact with nucleic acids, influencing gene expression and cellular functions.
Comparison with Similar Compounds
8-Hydroxyquinoline: A related compound with a hydroxyl group at the 8-position, known for its antimicrobial and anticancer properties.
5-Nitroquinoline: A simpler analog with only a nitro group at the 5-position, used in various chemical and biological studies.
8-(Pyrrolidin-1-yl)quinoline: A compound with only the pyrrolidinyl group at the 8-position, studied for its biological activities.
Uniqueness: 5-Nitro-8-(pyrrolidin-1-yl)quinoline is unique due to the combination of the nitro and pyrrolidinyl groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
5-nitro-8-pyrrolidin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)11-5-6-12(15-8-1-2-9-15)13-10(11)4-3-7-14-13/h3-7H,1-2,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMERJCJHEOTUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385245 | |
| Record name | 5-nitro-8-(pyrrolidin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294194-84-6 | |
| Record name | 5-nitro-8-(pyrrolidin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



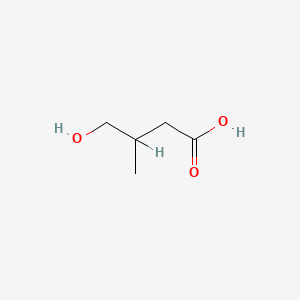

![N-[(4-Aminophenyl)methyl]adenosine](/img/structure/B1223172.png)
![Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate](/img/structure/B1223173.png)
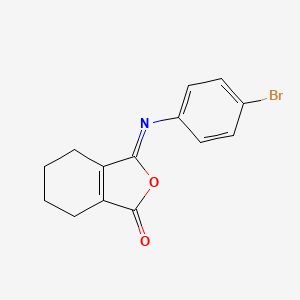

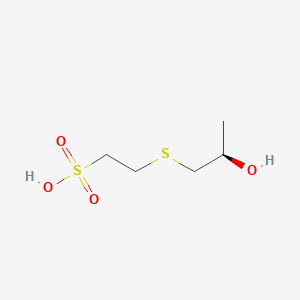


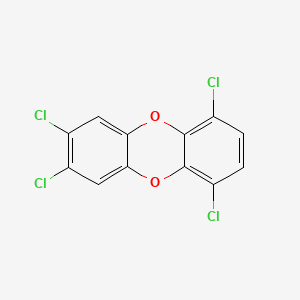
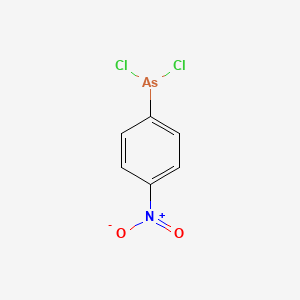
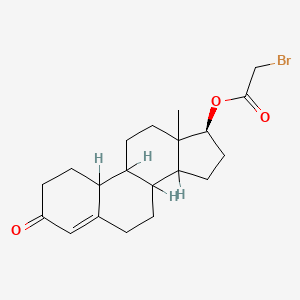
![9,12-Octadecadienamide,N-[2-(3,4-dihydroxyphenyl)ethyl]-, (9Z,12Z)-](/img/structure/B1223191.png)
